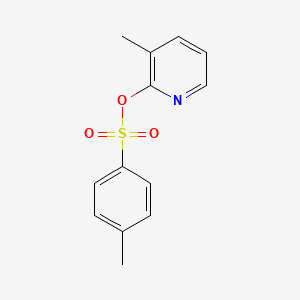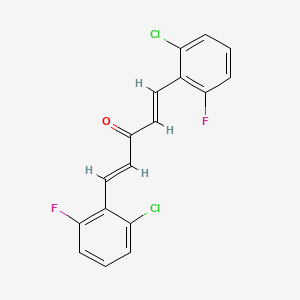
(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one” is a chemical compound with the CAS Number: 346670-60-8. It has a molecular weight of 339.17 and its IUPAC name is (1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)-1,4-pentadien-3-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H10Cl2F2O/c18-14-3-1-5-16(20)12(14)9-7-11(22)8-10-13-15(19)4-2-6-17(13)21/h1-10H/b9-7+,10-8+ . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Applications De Recherche Scientifique
Polymorph Identification and Antitumor Potential : A study by Ferreira et al. (2019) identified a new polymorph of a bischalcone derivative of (1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one. They used ss-NMR and single-crystal X-ray diffraction for identification. The study also assessed the cytotoxicity of similar bischalcone compounds, revealing their potential antitumor properties against cancer cell lines, with increased biological activity correlated to higher halogen electronegativity Ferreira et al., 2019.
Nonlinear Optical Properties : Research by Shettigar et al. (2006) focused on the nonlinear optical properties of bis-chalcone derivatives, including those similar to this compound. They found that these derivatives exhibited significant second-harmonic generation (SHG) efficiencies and were potential candidates for optical limiting materials due to their two-photon absorption phenomena Shettigar et al., 2006.
Chemosensors for Cyanide Detection : Gupta et al. (2021) synthesized new chalcone analogs, including (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one, and investigated their use as chemosensors for detecting cyanide ions. These derivatives exhibited high selectivity and sensitivity for cyanide detection, outperforming traditional ion chromatography methods Gupta et al., 2021.
Fluorescence Properties : Ruanwas et al. (2015) studied the fluorescence properties of dienone derivatives, including compounds structurally similar to this compound. They discovered that these compounds exhibited good fluorescence properties, making them promising candidates for fluorescent probes Ruanwas et al., 2015.
Nanoparticle and Rod Formation : Kumar et al. (2016) synthesized nanoparticles and rods of 1,5-Bis(2-Halophenyl)Penta-1,4-Dien-3-One derivatives, revealing distinct morphologies and proposing a detailed mechanism for their formation Kumar et al., 2016.
Cytotoxicity of Derivatives : A study by Yerdelen et al. (2015) synthesized aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, similar in structure to the compound . These derivatives exhibited significant cytotoxic activities against various neoplasms and carcinoma cells, demonstrating tumor-selectivity Yerdelen et al., 2015.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Orientations Futures
Propriétés
IUPAC Name |
(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F2O/c18-14-3-1-5-16(20)12(14)9-7-11(22)8-10-13-15(19)4-2-6-17(13)21/h1-10H/b9-7+,10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUDJHCIGYIYFW-FIFLTTCUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)C=CC2=C(C=CC=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)/C=C/C2=C(C=CC=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

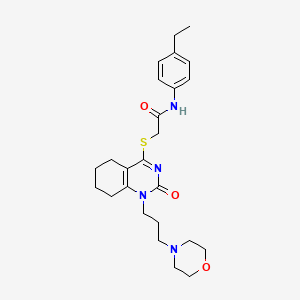

![2-[(3,5-Dichloroanilino)methyl]benzenol](/img/structure/B2815812.png)

![(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2815817.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2815818.png)
![N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2815819.png)
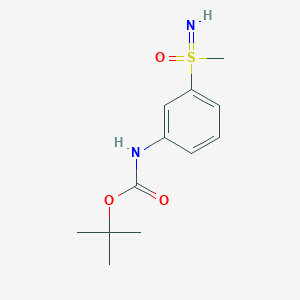

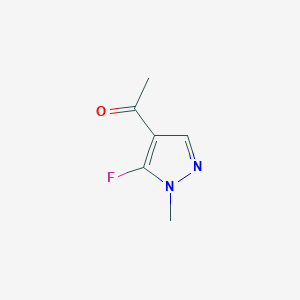
![benzyl N-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2815827.png)

![(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide](/img/structure/B2815830.png)
